molecular formula C11H15BrO2S B15221752 5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde

5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde

Cat. No.: B15221752
M. Wt: 291.21 g/mol
InChI Key: HSMJTBRJDHXMDU-UHFFFAOYSA-N
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Description

5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde is a thiophene derivative with a bromine atom at the 5-position, a hexyloxy group at the 3-position, and an aldehyde group at the 2-position. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde typically involves the bromination of thiophene followed by the introduction of the hexyloxy group and the aldehyde group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromothiophene is then subjected to nucleophilic substitution with hexyloxy group using hexyloxy bromide or hexyloxy chloride. Finally, the aldehyde group is introduced through formylation using Vilsmeier-Haack reaction or other formylation reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts, bases, and appropriate ligands.

Major Products Formed

    Oxidation: 5-Bromo-3-(hexyloxy)thiophene-2-carboxylic acid.

    Reduction: 5-Bromo-3-(hexyloxy)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl and other coupled products.

Scientific Research Applications

5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. The hexyloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde is unique due to the presence of the hexyloxy group, which enhances its lipophilicity and potential interactions with lipid membranes. This property can be advantageous in applications requiring membrane permeability and specific interactions with hydrophobic environments .

Properties

Molecular Formula

C11H15BrO2S

Molecular Weight

291.21 g/mol

IUPAC Name

5-bromo-3-hexoxythiophene-2-carbaldehyde

InChI

InChI=1S/C11H15BrO2S/c1-2-3-4-5-6-14-9-7-11(12)15-10(9)8-13/h7-8H,2-6H2,1H3

InChI Key

HSMJTBRJDHXMDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(SC(=C1)Br)C=O

Origin of Product

United States

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